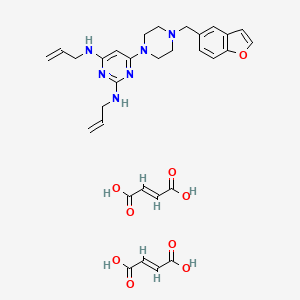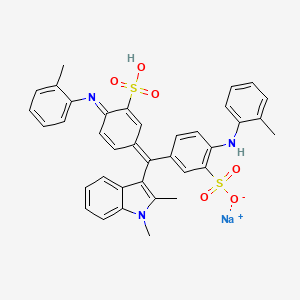
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester is a complex organic compound that belongs to the class of thio-containing pyrimidines This compound is characterized by the presence of a morpholine ring, a pyrimidine ring, and a thioester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester typically involves the reaction of 6-(4-morpholinyl)-4-pyrimidinethiol with methyl chloroacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired thioester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters and thioesters.
Applications De Recherche Scientifique
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, ethyl ester
- Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, propyl ester
- Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, butyl ester
Uniqueness
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the pyrimidine ring, along with the thioester linkage, allows for diverse chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
95546-87-5 |
|---|---|
Formule moléculaire |
C11H15N3O3S |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
methyl 2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C11H15N3O3S/c1-16-11(15)7-18-10-6-9(12-8-13-10)14-2-4-17-5-3-14/h6,8H,2-5,7H2,1H3 |
Clé InChI |
AOGPRKTUKUKIIV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSC1=NC=NC(=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


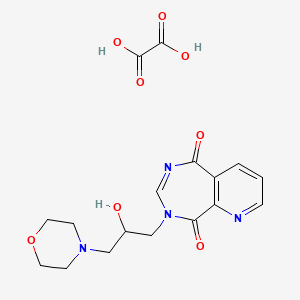
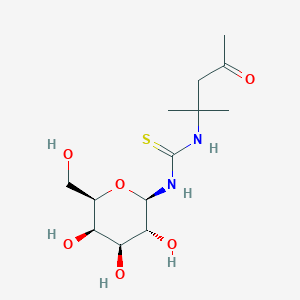
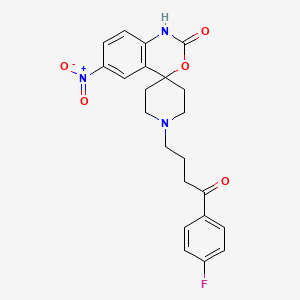
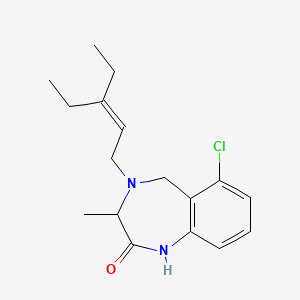
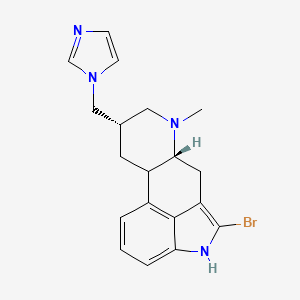
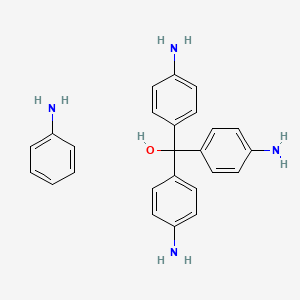
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)



